molecular formula C18H20N8O B2770979 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 1797730-06-3

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2770979
CAS No.: 1797730-06-3
M. Wt: 364.413
InChI Key: YEWLYOUSHFMOSL-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a complex synthetic compound designed for pharmaceutical and biochemical research. This molecule features a piperidine-4-carboxamide core, a structure present in various biologically active compounds . It is further functionalized with a 1,2,4-triazole-substituted pyridazine ring and a 6-methylpyridin-2-yl group. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding, which can be crucial for target binding . This makes triazole-containing compounds valuable scaffolds in the discovery and development of new therapeutic agents . While the specific biological profile of this exact molecule requires further investigation, its structural features suggest potential as a key intermediate or lead compound in drug discovery programs. Researchers can utilize this high-quality compound for screening assays, target identification studies, and as a building block in the synthesis of more complex molecules. The product is provided with comprehensive analytical data to ensure identity and purity. This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O/c1-13-3-2-4-15(21-13)22-18(27)14-7-9-25(10-8-14)16-5-6-17(24-23-16)26-12-19-11-20-26/h2-6,11-12,14H,7-10H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWLYOUSHFMOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H26N8O3SC_{19}H_{26}N_8O_3S, with a molecular weight of approximately 446.53 g/mol. The compound's structure features a piperidine ring substituted with various heterocycles, which is often associated with enhanced biological activity.

Antimicrobial Activity

Research has shown that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . The presence of the triazole ring is particularly noteworthy as it often contributes to the inhibition of fungal and bacterial growth.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. A study evaluating derivatives of similar structure indicated that modifications could lead to enhanced inhibitory effects on cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the piperidine and pyridazine rings may enhance interactions with biological targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other protein kinases .
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins, suggesting that the compound may effectively disrupt critical signaling pathways in cancer cells .

Case Studies

Several studies have highlighted the biological potential of compounds related to the target structure:

  • Study on Antitubercular Agents : A series of pyridazinyl derivatives were synthesized and tested for their antitubercular activity, revealing promising results that support further investigation into similar compounds .
  • Anticancer Activity Evaluation : Research has demonstrated that modifications in the piperidine moiety can significantly alter the cytotoxicity profiles against various cancer cell lines, suggesting a tailored approach for drug design based on structural variations .

Table 1: Summary of Biological Activities

Activity TypeReferenceIC50 Values (μM)Notes
Antitubercular 1.35 - 2.18Effective against Mycobacterium tuberculosis
Anticancer Varies by derivativeInduces apoptosis in cancer cell lines
Enzyme Inhibition <0.05Selective inhibition of CDK4/6

Scientific Research Applications

Antimicrobial Properties

  • Mechanism of Action :
    The triazole component may interfere with the biosynthesis of ergosterol in fungal cells, leading to cell death. This mechanism is crucial for the development of antifungal agents.
  • Research Findings :
    Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains, suggesting its potential as a lead compound in the development of new antimicrobial therapies .

Anticancer Activity

  • Cytotoxicity Studies :
    Related compounds have demonstrated potent cytotoxic effects against several cancer cell lines. For instance, a study reported an IC50_{50} value of 0.99 μM against the BT-474 breast cancer cell line, indicating strong potential for further development as an anticancer agent.
  • Mechanisms of Action :
    • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, often mediated through pathways involving caspases and mitochondrial dysfunction.
    • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation essential for mitosis .
Biological ActivityIC50_{50} Value (μM)Cell Line/OrganismMechanism
Cytotoxicity0.99BT-474Apoptosis induction
Antibacterial ActivityVariesVarious bacteriaErgosterol inhibition

Structural Features

FeatureDescription
Triazole RingContributes to antifungal activity
Pyridazine MoietyAssociated with anti-inflammatory effects
Piperidine GroupEnhances pharmacological properties

Study 1: Cytotoxicity in Cancer Cells

A detailed investigation into the cytotoxic effects of related compounds revealed significant apoptosis induction in BT-474 cells. Flow cytometry analysis indicated increased sub-G1 populations, confirming cell death mechanisms.

Study 2: Antimicrobial Efficacy

Research focused on evaluating the antimicrobial properties of pyridazine derivatives against a range of bacterial strains. The findings highlighted specific substitutions on the pyridazine ring that enhanced antibacterial activity, providing valuable insights into structure-activity relationships .

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name/ID Core Heterocycle Triazole Type Linker Group Key Substituents Physical State
Target Compound Pyridazine 1H-1,2,4-triazol-1-yl Piperidine-4-carboxamide 6-methylpyridin-2-yl Not reported
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo[1,2-a]pyridine 1H-1,2,3-triazol-1-yl Piperazine-methanone 4-methoxy-2-nitrophenyl, chloro Solid (104–105°C)
(2,7-Dimethylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (10a) Imidazo[1,2-a]pyridine 1H-1,2,3-triazol-1-yl Piperazine-methanone Propyl, dimethyl Liquid
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) Pyrazolo[3,4-b]pyridine None Carboxamide Ethyl, methyl, phenyl Not reported
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide (832741-16-9) Benzohydrazide 1H-1,2,4-triazol-1-yl Benzohydrazide Nitro, methyl Not reported

Key Observations :

  • Core Heterocycle : The target’s pyridazine core differs from imidazo[1,2-a]pyridine () or pyrazolo[3,4-b]pyridine (), which may influence electronic properties and binding interactions.
  • Triazole Type : The 1,2,4-triazole in the target contrasts with 1,2,3-triazoles in compounds. 1,2,4-triazoles often exhibit stronger hydrogen-bonding capacity due to nitrogen positioning .
  • Linker Group: The piperidine-4-carboxamide linker in the target provides a rigid, hydrogen-bonding interface compared to the more flexible piperazine-methanone linkers in .

Physicochemical Properties

  • Molecular Weight : While exact data for the target is unavailable, analogs in and range from 374.4 g/mol () to >500 g/mol (), suggesting the target may fall within this range.
  • Melting Points : Solid analogs in (e.g., 8p: 104–105°C) suggest crystallinity, whereas the target’s physical state remains uncharacterized .

Hypothesized Bioactivity

  • Antiparasitic Potential: highlights antileishmanial/antitrypanosomal activity in imidazo-pyridine-triazole hybrids. The target’s triazole and pyridazine motifs may confer similar activity, though the core heterocycle’s impact requires validation .
  • Kinase Inhibition : Piperidine-carboxamide linkers are common in kinase inhibitors (e.g., JAK/STAT pathways), suggesting the target could interact with analogous targets .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including heterocyclic ring formation (pyridazine, triazole) and coupling of the piperidine-carboxamide moiety. Key challenges include:

  • Selectivity : Competing side reactions during triazole introduction require precise stoichiometry and catalysts (e.g., Cu(I) for "click chemistry") .
  • Protection strategies : Sensitive functional groups (e.g., carboxamide) may require temporary protection (e.g., Boc groups) to prevent undesired side reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require low-temperature conditions (0–5°C) to control exothermic reactions .
    • Methodological recommendation : Use thin-layer chromatography (TLC) to monitor intermediate steps and optimize yields via gradient recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of triazole and pyridazine rings. Coupling constants in aromatic regions resolve substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~425.45 g/mol) and detects trace impurities .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% recommended for biological assays) .

Q. What strategies address poor aqueous solubility for in vitro assays?

  • Answer : The compound’s hydrophobicity (logP ~3.2) necessitates:

  • Co-solvent systems : Use DMSO stocks (<1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain colloidal stability .
  • Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin (HPBCD) enhances solubility up to 10 mM without cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of anticancer activity?

  • Answer : Focus on modular modifications:

  • Triazole substitution : Replace 1H-1,2,4-triazole with 1H-imidazole to evaluate impact on kinase inhibition (e.g., EGFR, VEGFR2) .
  • Piperidine ring functionalization : Introduce electron-withdrawing groups (e.g., -CF3_3) at C4 to enhance target binding affinity .
  • Biological validation : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} comparisons .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

  • Answer : Discrepancies may arise from:

  • Metabolic activation : Cytochrome P450 enzymes (e.g., CYP3A4) in hepatic cell lines (HepG2) may convert the compound into active metabolites, unlike in non-metabolic lines (HeLa) .
  • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., Aurora kinases) .
    • Methodological recommendation : Pair RNA-seq profiling of treated cells with CRISPR-Cas9 knockouts to isolate critical pathways .

Q. How can in silico modeling predict binding modes to prioritize synthetic targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4R3Q for EGFR) to prioritize substituents with favorable ΔG binding (<-9 kcal/mol) .
  • MD simulations : AMBER or GROMACS simulate ligand-protein stability (RMSD <2 Å over 100 ns) to validate docking hits .

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